![molecular formula C13H24O7 B12848116 (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol
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Overview
Description
The compound (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol is a polyhydroxy derivative featuring a complex bicyclic structure. Its backbone consists of ethane-1,2-diol substituted with a fused dioxane-dioxolane ring system, stabilized by dimethyl groups. The stereochemistry (1S,4S,5R,6S) and (4R) configurations suggest distinct conformational rigidity and hydrogen-bonding capabilities, which may influence its chemical reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of Dioxolane and Dioxane Rings: This can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.
Hydroxylation: Introduction of hydroxyl groups can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis of Protecting Groups
The dioxolane and dioxane rings act as protective groups for diols. Acidic hydrolysis regenerates the parent diol:
Reaction | Conditions | Outcome |
---|---|---|
Acid-catalyzed hydrolysis | Dilute HCl (aq), 60–80°C, 4–6 hrs | Cleavage of 1,3-dioxolane/dioxane rings to yield free hydroxyl groups . |
For example, hydrolysis of the 2,2-dimethyl-1,3-dioxolane group in related compounds like (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane produces 1,2-diols under mild acidic conditions . Stereochemistry influences hydrolysis rates, with axial substituents slowing the process.
Oxidation Reactions
Primary and secondary hydroxyl groups undergo oxidation:
The aldehyde intermediate (observed in structurally related compounds) can further participate in nucleophilic additions or redox reactions .
Esterification and Etherification
Hydroxyl groups form esters or ethers:
The Sigma-Aldrich compound (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is utilized in synthesizing chiral intermediates, highlighting the utility of such reactions in medicinal chemistry .
Stereochemical Influence on Reactivity
The compound’s stereocenters (4S,5R,6S) dictate reaction pathways:
-
Nucleophilic substitutions : Steric effects from methyl groups hinder backside attack, favoring retention of configuration.
-
Enzymatic interactions : Chiral recognition in biological systems enhances selectivity, as seen in anti-diabetic molecule synthesis .
Stability Under Various Conditions
Comparative Reactivity with Analogues
Data from analogous compounds reveal trends:
Scientific Research Applications
Structural Overview
This compound features a unique stereochemistry and multiple functional groups that contribute to its diverse applications. The presence of dioxolane and dioxan moieties enhances its interaction with biological systems.
Antidiabetic Activity
Research has indicated that compounds with similar structural features exhibit antidiabetic properties. For instance, studies have shown that stereopure compounds can effectively bind to specific protein targets involved in glucose metabolism. The compound's potential as a multi-target antidiabetic agent was evaluated through in vitro assays demonstrating promising IC50 values against various enzymes such as α-glucosidase and α-amylase .
Anticancer Properties
The compound's unique structure may confer anticancer activity. Similar compounds have been observed to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate the specific pathways affected by this compound.
Antimicrobial Activity
Preliminary investigations suggest that this compound might possess antimicrobial properties. Compounds with dioxolane structures have been reported to exhibit activity against various bacterial strains. This aspect warrants further exploration to confirm efficacy and mechanism of action.
Synthetic Routes
The synthesis of (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol typically involves several steps:
- Formation of Dioxolane Ring : Utilizing starting materials like 2,2-dimethyl-1,3-dioxolane.
- Functionalization : Introducing hydroxyl groups through selective reduction or substitution reactions.
- Purification : Employing chromatographic techniques to isolate the desired stereoisomer.
Case Study 1: Antidiabetic Compound Synthesis
A recent study synthesized a structurally similar compound using asymmetric organocatalysis. The resulting compound showed high binding affinity for target proteins involved in glucose metabolism . This method highlights the importance of stereochemistry in enhancing biological activity.
Case Study 2: Anticancer Activity Evaluation
Another study investigated the anticancer properties of related dioxolane compounds through cellular assays. Results indicated significant inhibition of tumor growth in vitro. The structural similarities suggest that this compound could exhibit comparable effects.
Biological Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for its application in drug design. Techniques such as molecular docking simulations and binding affinity assays are essential for elucidating these interactions.
Molecular Docking Insights
Molecular docking studies have been employed to predict the binding modes of this compound with target proteins. These studies can reveal potential active sites and inform further modifications to enhance efficacy.
Mechanism of Action
The mechanism by which (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several ethane-1,2-diol derivatives and cyclic ether-containing diols. Key comparisons include:
Key Observations :
- The target compound’s bicyclic framework enhances steric hindrance and conformational stability compared to simpler diols like ethane-1,2-diol or aromatic derivatives (e.g., H-gly) .
- Stereoisomerism in analogous compounds (e.g., D/L vs. meso diols) significantly affects NMR signals, suggesting the target’s stereochemistry will similarly influence its spectral properties .
Functional Properties
Functional comparisons focus on dielectric behavior, radical scavenging, and synthetic utility:
Dielectric and Ferroelectric Properties
Compound | Dielectric Anomalies | Ferroelectric Polarization | Reference |
---|---|---|---|
Ethane-1,2-diol | Small anomalies | None | [2] |
Ethane-1,3-diol | Giant anomalies | Reversible polarization | [2] |
Target Compound | Hypothesized moderate anomalies due to hydroxyl density and rigidity | — | — |
- Ethane-1,2-diol lacks significant dielectric activity, while ethane-1,3-diol exhibits robust ferroelectricity due to aligned hydroxyl groups .
Antioxidant Activity
- 2,4-Furfurylidene-D-sorbitol demonstrates hydroxyl radical (•OH) scavenging via its multiple hydroxyl groups .
Toxicological and Metabolic Profiles
Compound | Metabolic Pathway | Toxicological Outcome | Reference |
---|---|---|---|
Ethane-1,2-diol | Hepatic oxidation → glycolic/oxalic acid | Nephrotoxicity (CaOx deposition) | [3,5,10] |
Target Compound | Likely hepatic oxidation; steric hindrance may slow metabolism | Hypothesized reduced nephrotoxicity | — |
- Ethane-1,2-diol induces calcium oxalate (CaOx) nephrolithiasis in rats via oxalate accumulation . However, coexisting hydroxyl groups could still pose oxidative stress risks .
- Species-specific differences: Ethane-1,2-diol causes metabolic alkalosis in rats but acidosis in humans, underscoring the need for cross-species validation of the target’s safety .
Biological Activity
The compound (1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Biological Activities
Antidiabetic Properties
Research has indicated that compounds similar to (1S)-1 have significant antidiabetic effects. For instance, derivatives of dioxolane have been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models. The mechanism is believed to involve the modulation of glucose metabolism pathways and enhancement of insulin signaling .
Anticancer Activity
Studies have reported that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 5.7 μg/ml against HeLa cells in MTT assays . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the disruption of metabolic processes essential for tumor growth.
Antiviral Effects
Preliminary studies suggest potential antiviral properties. Compounds with dioxolane structures have been noted for their ability to inhibit viral replication by interfering with viral protein synthesis or modifying host cell pathways essential for viral entry and replication .
Case Studies
Case Study 1: Antidiabetic Activity
A study conducted on a series of dioxolane derivatives found that one specific derivative significantly lowered fasting blood glucose levels in diabetic rats. The study involved administering the compound at varying dosages over a four-week period. Results indicated a dose-dependent reduction in blood glucose levels, alongside improved insulin sensitivity markers such as HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that (1S)-1 exhibited potent cytotoxicity against breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in cell survival .
Research Findings
Q & A
Q. Basic: How can researchers optimize the synthesis of this polyol derivative to improve stereochemical fidelity?
Methodological Answer:
Synthesis optimization should focus on controlling stereoselectivity during key steps (e.g., cyclization or hydroxylation). Use chiral auxiliaries or catalysts to preserve stereocenters, and monitor intermediates via:
- HPLC with chiral columns to confirm enantiomeric purity.
- NMR spectroscopy (e.g., 1H, 13C, and 2D techniques like COSY/NOESY) to verify spatial arrangements .
- Elemental analysis (CHNS/O) to validate molecular composition (e.g., %C deviation <0.3%) .
Example Protocol:
Perform stepwise protection/deprotection of hydroxyl groups to minimize side reactions.
Use low-temperature conditions (-20°C) during sensitive steps (e.g., diastereomeric crystallization).
Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. Advanced: How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
Quantum mechanical calculations (DFT, MP2) can model transition states and predict stereochemical pathways:
Reaction Path Search : Use software like Gaussian or ORCA to simulate energy barriers for diastereomeric transition states .
Solvent Effects : Incorporate implicit/explicit solvent models (e.g., PCM) to account for solvation .
Validation : Compare computed 13C NMR shifts (<2 ppm deviation) with experimental data .
Properties
Molecular Formula |
C13H24O7 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C13H24O7/c1-12(2)17-6-8(18-12)11-9(16)10(7(15)5-14)19-13(3,4)20-11/h7-11,14-16H,5-6H2,1-4H3/t7-,8+,9+,10-,11+/m0/s1 |
InChI Key |
WGLJCBOEDZYXEY-UNQZSWDGSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H](OC(O2)(C)C)[C@H](CO)O)O)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C(OC(O2)(C)C)C(CO)O)O)C |
Origin of Product |
United States |
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